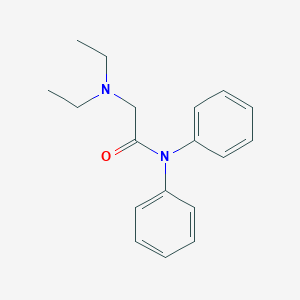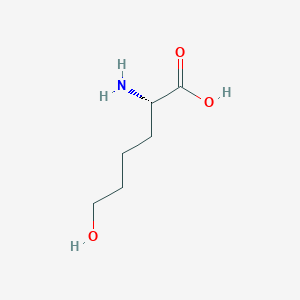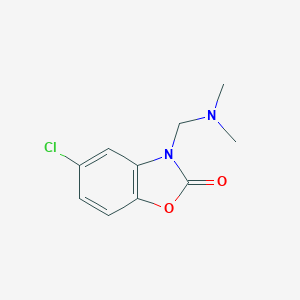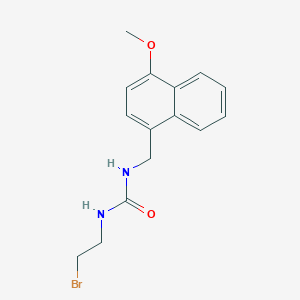
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-, also known as BES or BES-HCl, is a chemical compound that has been widely used in scientific research. BES is a zwitterionic buffer that is commonly used in biochemical and molecular biology experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.72 g/mol.
Wirkmechanismus
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- acts as a buffer by maintaining a stable pH in the solution. It has a pKa value of 7.5, which makes it an effective buffer in the pH range of 6.5-8.5. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- also has the ability to form complexes with metal ions, which makes it useful in metal-catalyzed reactions.
Biochemische Und Physiologische Effekte
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been shown to have minimal effects on biochemical and physiological processes. It is considered to be a non-toxic and non-irritant compound. However, it is important to note that Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- should be handled with care as it is a hazardous chemical and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is its ability to maintain a stable pH in the solution, which is critical in many biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is also relatively inexpensive and readily available. However, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has some limitations, including its limited buffering capacity in acidic and alkaline pH ranges. It is also not suitable for experiments that require a high buffering capacity.
Zukünftige Richtungen
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in scientific research. One potential application is its use in the synthesis of new organic compounds. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- could also be used as a buffer in new types of biochemical and molecular biology experiments. Additionally, further research could be conducted to investigate the potential physiological effects of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- on living organisms.
Conclusion:
In conclusion, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a zwitterionic buffer that has been widely used in scientific research. It has a stable pH range and the ability to form complexes with metal ions, which makes it useful in various biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is relatively inexpensive and readily available, but has some limitations in its buffering capacity. Future research could explore new applications for Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in organic synthesis and in vivo studies.
Synthesemethoden
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can be synthesized by reacting 4-methoxy-1-naphthaldehyde with 2-bromoethylamine hydrobromide in the presence of sodium borohydride. The resulting product is then purified by recrystallization from ethanol to obtain pure Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-. The chemical structure of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is shown below:
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been widely used in scientific research as a zwitterionic buffer in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and DNA electrophoresis. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has also been used in the synthesis of various organic compounds, including steroids and peptides.
Eigenschaften
CAS-Nummer |
102434-28-6 |
|---|---|
Produktname |
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- |
Molekularformel |
C15H17BrN2O2 |
Molekulargewicht |
337.21 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-20-14-7-6-11(10-18-15(19)17-9-8-16)12-4-2-3-5-13(12)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
XUDZEEYTDRLXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Andere CAS-Nummern |
102434-28-6 |
Synonyme |
1-(2-Bromoethyl)-3-(4-methoxy-1-naphthalenemethyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
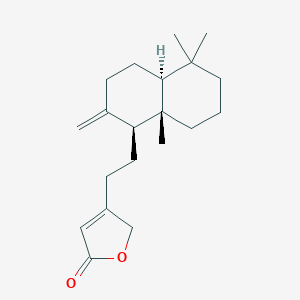
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
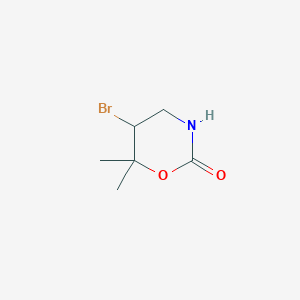
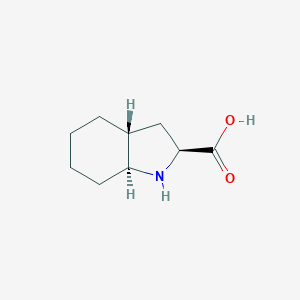
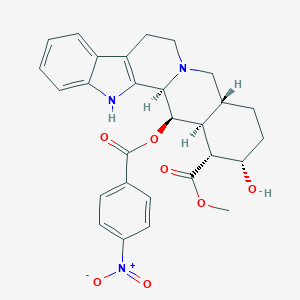

![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
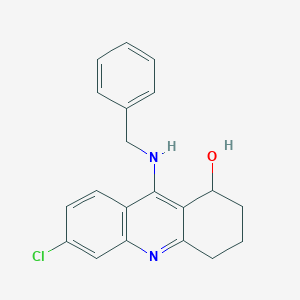
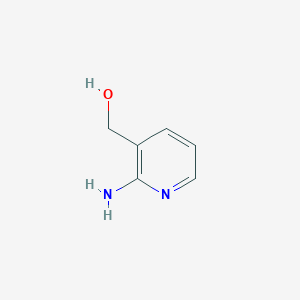
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
